molecular formula C13H12BrN3O B2412010 N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide CAS No. 2094889-02-6

N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide

Cat. No. B2412010
CAS RN: 2094889-02-6
M. Wt: 306.163
InChI Key: HMHFYIDFSWTQLC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide, also known as BPCA, is a compound that has gained interest in the scientific community due to its potential as a therapeutic agent. BPCA is a small molecule that has been synthesized through a multi-step process, and its unique chemical structure allows it to interact with biological systems in a specific way.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer growth and inflammation. N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-cancer and anti-inflammatory effects of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide has also been shown to modulate the immune system, potentially contributing to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide is its specificity for certain enzymes and pathways, allowing for targeted effects on biological systems. Additionally, N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide has been shown to have low toxicity in animal models. However, one limitation of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide is its limited solubility in aqueous solutions, which may affect its ability to be used in certain experimental systems.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide. One area of interest is in the development of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide and its potential as a therapeutic agent in various disease states. Finally, research on the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide in animal and human models is needed to determine its potential as a clinical drug candidate.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide involves several steps, including the reaction of 4-bromobenzaldehyde with propargylamine to form an intermediate compound. The intermediate is then reacted with cyanomethyl acetate to form N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide. The final product is obtained through purification and characterization.

Scientific Research Applications

N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide has been studied for its potential as a therapeutic agent in various areas of research. One area of interest is in the treatment of cancer, as N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-(4-bromophenyl)-2-[cyanomethyl(prop-2-ynyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-2-8-17(9-7-15)10-13(18)16-12-5-3-11(14)4-6-12/h1,3-6H,8-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHFYIDFSWTQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)CC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide

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